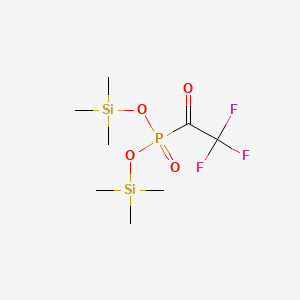
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate is an organophosphorus compound with the molecular formula C8H18F3O4PSi2. It is known for its unique structure, which includes both trimethylsilyloxy and trifluoroethanone groups. This compound is utilized in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of Bis(trimethylsilyl)trifluoro-acetyl-phosphonate typically involves the reaction of trifluoroacetyl chloride with tris(trimethylsilyl)phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3COCl+P(OSiMe3)3→CF3C(O)P(OSiMe3)2+Me3SiCl
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of simpler organophosphorus compounds.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be utilized in biochemical studies to investigate the role of phosphorus in biological systems.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bis(trimethylsilyl)trifluoro-acetyl-phosphonate exerts its effects involves its ability to act as a phosphorus donor in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biochemical studies, the compound may interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate can be compared with other organophosphorus compounds, such as:
Trimethylsilylphosphite: A simpler compound with similar reactivity but lacking the trifluoroethanone group.
Trifluoroacetyl chloride: A precursor in the synthesis of the compound, with different chemical properties and applications.
Tris(trimethylsilyl)phosphite: Another related compound used in similar synthetic routes.
The uniqueness of this compound lies in its combination of trimethylsilyloxy and trifluoroethanone groups, which confer distinct reactivity and applications.
Properties
CAS No. |
41898-99-1 |
|---|---|
Molecular Formula |
C8H18F3O4PSi2 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
1-bis(trimethylsilyloxy)phosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H18F3O4PSi2/c1-17(2,3)14-16(13,15-18(4,5)6)7(12)8(9,10)11/h1-6H3 |
InChI Key |
KBMUNQUIGXCEHE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(C(=O)C(F)(F)F)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OP(=O)(C(=O)C(F)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


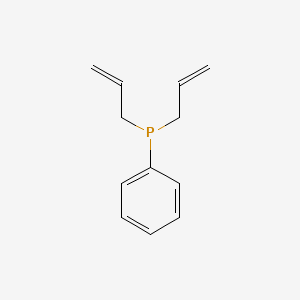
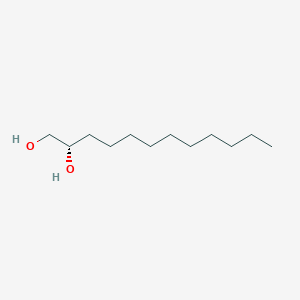
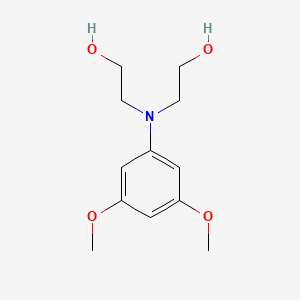
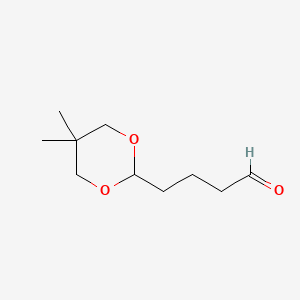
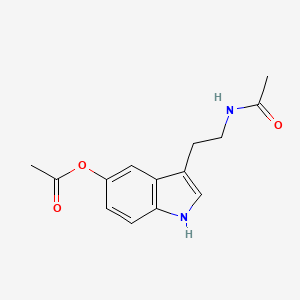

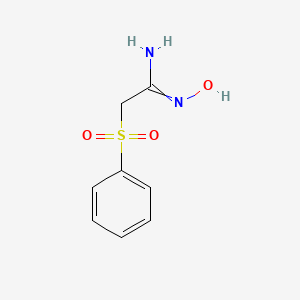

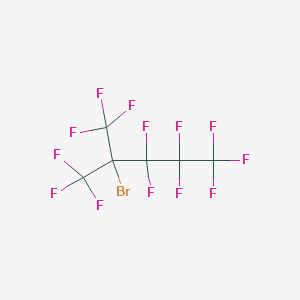

![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)
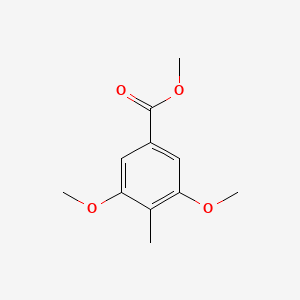
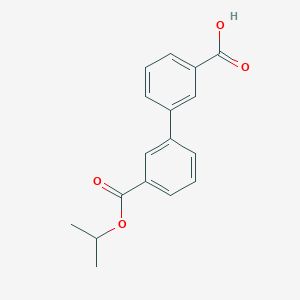
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)
